molecular formula C14H8N2O2S B14353311 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile CAS No. 90687-60-8

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile

Katalognummer: B14353311
CAS-Nummer: 90687-60-8
Molekulargewicht: 268.29 g/mol
InChI-Schlüssel: QQYNZCJHWYEQRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is a complex organic compound that features a benzothiazole core structure Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde under oxidative conditions. One common method involves using iodine as a catalyst in dimethylformamide (DMF) to facilitate the reaction . Another approach employs microwave-assisted synthesis in an ionic liquid medium, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of benzothiazole derivatives often utilizes continuous flow reactors to maintain optimal reaction conditions and improve scalability. The use of green chemistry principles, such as employing recyclable catalysts and minimizing solvent use, is increasingly common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(1,3-Dioxo-1,3-dihydro-2H-1lambda~4~,2-benzothiazol-2-yl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

90687-60-8

Molekularformel

C14H8N2O2S

Molekulargewicht

268.29 g/mol

IUPAC-Name

4-(1,3-dioxo-1,2-benzothiazol-2-yl)benzonitrile

InChI

InChI=1S/C14H8N2O2S/c15-9-10-5-7-11(8-6-10)16-14(17)12-3-1-2-4-13(12)19(16)18/h1-8H

InChI-Schlüssel

QQYNZCJHWYEQRD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(S2=O)C3=CC=C(C=C3)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.